![molecular formula C19H21N5S B2497556 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 670270-20-9](/img/structure/B2497556.png)
2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H21N5S and its molecular weight is 351.47. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s ability to inhibit tyrosine kinases disrupts signaling pathways, leading to reduced cell proliferation and tumor growth .
- Recently, the crystal structure of the freebase form of Imatinib was determined. It adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups .
- These derivatives showed promising activity against cancer cell lines, suggesting potential applications in cancer therapy .
- Docking simulations and molecular dynamics analyses provided insights into its binding interactions with α1-ARs .
Leukemia Treatment
Structural Studies and Crystallography
Antiproliferative Activity
α1-Adrenergic Receptor Affinity
Treatment of Schizophrenia
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, migration, metabolism, and apoptosis.
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream targets, and thus, a reduction in the signaling cascade that promotes cell proliferation and survival.
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway , which is often deregulated in a wide variety of tumors . By inhibiting tyrosine kinases, the compound can reduce the activation of this pathway, leading to decreased cell proliferation and survival.
Result of Action
The inhibition of tyrosine kinases and the subsequent reduction in the PI3K/Akt signaling pathway can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where this pathway is often overactive . This makes the compound potentially useful in the treatment of various types of cancer.
properties
IUPAC Name |
10-methyl-12-(4-pyridin-2-ylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5S/c1-13-21-18(17-14-5-4-6-15(14)25-19(17)22-13)24-11-9-23(10-12-24)16-7-2-3-8-20-16/h2-3,7-8H,4-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGADXDARNNMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-12-[4-(pyridin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene |
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